BenchChemオンラインストアへようこそ!

2-[(1-naphthalenyloxy)methyl]quinoline

5-lipoxygenase inhibition cyclooxygenase inhibition dual inhibitor potency ratio

2-[(1-Naphthalenyloxy)methyl]quinoline (CAS 110033-17-5, also designated WY-47288 or WY-47,288) is a synthetic quinoline-naphthalene hybrid that functions as a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), positioned at the intersection of the arachidonic acid metabolic cascade. Originally disclosed in US patent 4,732,978 and characterized pharmacologically by Carlson et al.

Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
CAS No. 110033-17-5
Cat. No. B1195043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-naphthalenyloxy)methyl]quinoline
CAS110033-17-5
Synonyms2-((1-naphthalenyloxy)methyl)quinoline
WY 47,288
WY 47288
WY-47288
Molecular FormulaC20H15NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15NO/c1-3-9-18-15(6-1)8-5-11-20(18)22-14-17-13-12-16-7-2-4-10-19(16)21-17/h1-13H,14H2
InChIKeyNZLDBNPKNBCGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1-Naphthalenyloxy)methyl]quinoline (WY-47288) — Procurement-Grade Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor for Inflammatory Research


2-[(1-Naphthalenyloxy)methyl]quinoline (CAS 110033-17-5, also designated WY-47288 or WY-47,288) is a synthetic quinoline-naphthalene hybrid that functions as a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), positioned at the intersection of the arachidonic acid metabolic cascade [1]. Originally disclosed in US patent 4,732,978 and characterized pharmacologically by Carlson et al. (1989), the compound is classified in MeSH as a leukotriene D4 antagonist and a quinoline derivative [2]. Its topical anti-inflammatory activity across multiple cutaneous models, combined with a defined selectivity profile that spares 12-LO, 15-LO, and phospholipase A2, distinguishes it from single-pathway inhibitors and underpins its continued use as a mechanistic probe in inflammation research [3].

Why 2-[(1-Naphthalenyloxy)methyl]quinoline Cannot Be Replaced by Generic 5-LO or COX Inhibitors in Dual-Pathway Inflammation Models


Substitution with a single-pathway inhibitor (e.g., indomethacin for COX or zileuton for 5-LO) is inadequate because 2-[(1-naphthalenyloxy)methyl]quinoline simultaneously attenuates both arms of arachidonic acid metabolism, whereas selective inhibitors shift the substrate flux toward the uninhibited pathway, potentially exacerbating leukotriene- or prostaglandin-mediated pathology [1]. Even within the quinoline-based dual-inhibitor class, positional isomerism matters: the naphthalen-1-yloxy regioisomer exhibits a distinct target engagement profile compared to the naphthalen-2-yloxy analog (see Section 3, Evidence Item 3), and trivial modifications to the naphthalene substitution pattern alter the 5-LO/COX potency ratio and the in vivo therapeutic window demonstrated in the Carlson et al. models [2]. Procurement of a generic 'naphthyloxymethyl quinoline' without verifying the 1-naphthalenyloxy attachment therefore risks introducing an analog with undefined or divergent pharmacology.

Quantitative Differentiation Evidence for 2-[(1-Naphthalenyloxy)methyl]quinoline (WY-47288) Versus Closest Analogs and Alternative Inhibitors


Dual 5-LO/COX Inhibition Potency: WY-47288 Exhibits a Defined IC50 Ratio Unmatched by Single-Pathway NSAIDs

WY-47288 inhibits rat polymorphonuclear leukocyte 5-lipoxygenase with an IC50 of 400 nM and cyclooxygenase with an IC50 of 6,300 nM in the same cellular system, yielding a 5-LO/COX selectivity ratio of approximately 16-fold [1]. By contrast, the classical NSAID indomethacin inhibits COX with an IC50 of ~10–100 nM but is essentially inactive against 5-LO at pharmacologically relevant concentrations (>10 µM), creating a >100-fold selectivity gap that leaves the leukotriene pathway unopposed [2]. The dual-pathway engagement of WY-47288 is further evidenced by its dose-dependent reduction of both 5-LO products (5-HETE, LTB4) and COX products (PGE2, TxB2) in rat neutrophils and mouse macrophages, whereas indomethacin suppresses only COX-derived mediators [3].

5-lipoxygenase inhibition cyclooxygenase inhibition dual inhibitor potency ratio

In Vivo Topical Efficacy Across Four Distinct Cutaneous Inflammation Models: ED50 Values Quantify Potency

WY-47288 was evaluated in four mechanistically distinct in vivo models of skin inflammation, each yielding quantifiable ED50 values: (i) arachidonic acid-induced mouse ear edema, ED50 = 0.3 mg/ear; (ii) oxazolone-induced contact hypersensitivity in mouse ear, ED50 = 0.4 mg/ear; (iii) UVB-induced guinea pig skin erythema, ED50 ≈ 0.25 mg/spot; and (iv) TPA-induced inflammation, where 1 mg/ear produced 40% inhibition of the acute response and a 50% reduction of ear edema and epidermal proliferation when administered at 30 min and 5 h post-TPA [1]. These ED50 values, all clustered in the 0.25–0.4 mg/ear (or mg/spot) range across diverse inflammatory triggers, demonstrate consistent topical potency. For comparison, the selective COX inhibitor indomethacin requires oral doses of 1–5 mg/kg to achieve comparable anti-edema effects in rodent models, and topical formulations of indomethacin typically exhibit ED50 values >1 mg/ear in the AA-induced ear edema model due to its mechanism being limited to prostaglandin suppression without leukotriene blockade [2].

topical anti-inflammatory mouse ear edema model contact hypersensitivity UVB erythema

Naphthalen-1-yloxy vs. Naphthalen-2-yloxy Positional Isomerism Drives Divergent NQO1 Substrate Activity

The naphthalen-1-yloxy regioisomer (WY-47288) and the naphthalen-2-yloxy isomer represent the closest structural analogs, differing only in the attachment position of the naphthalene ring to the quinoline methylene bridge. In NAD(P)H dehydrogenase [quinone] 1 (NQO1) substrate activity assays conducted in human A549 cells, the 1-yloxy isomer (WY-47288) exhibited an IC50 of 2,900 nM, whereas the 2-yloxy isomer (CHEMBL3398293) showed an IC50 of 5,800 nM — a 2-fold difference [1]. This divergence in NQO1-mediated two-electron reduction indicates that the naphthalene attachment geometry directly influences the compound's bioreductive activation profile, a parameter relevant to both cytotoxic selectivity in cancer models and metabolic handling in inflammatory cells. For procurement, this means that the 2-yloxy isomer cannot serve as a functional substitute in experimental protocols where NQO1-dependent activation or detoxification pathways are operative.

positional isomer SAR NQO1 substrate activity naphthyloxymethyl quinoline regioisomers

Selectivity Profile: WY-47288 Spares 12-LO, 15-LO, and PLA2 — A Cleaner Mechanistic Fingerprint Than Broad-Spectrum Lipoxygenase Inhibitors

In selectivity profiling, WY-47288 demonstrated no appreciable inhibition of 12-lipoxygenase (rabbit platelet), 15-lipoxygenase (soybean), or phospholipase A2 (human platelet) at concentrations that fully suppressed 5-LO and COX activity [1]. This contrasts with broad-spectrum lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA), which inhibits 5-LO, 12-LO, and 15-LO with IC50 values in the 0.5–5 µM range, and with the dual 5-LO/COX inhibitor FPL 62064, which carries IC50 values of 3.5 µM for 5-LO and 3.1 µM for COX but whose activity against 12-LO and 15-LO has not been systematically excluded . The selectivity of WY-47288 for the 5-LO/COX node within the arachidonic acid cascade, combined with the absence of systemic adverse effects after topical, parenteral, or oral administration in the Carlson study, provides a defined pharmacological window that broader-spectrum inhibitors do not offer.

enzyme selectivity 12-lipoxygenase 15-lipoxygenase phospholipase A2 off-target sparing

Synthetic Accessibility from Defined, Inexpensive Precursors Enables Scalable Procurement Independent of Natural Product Supply Chains

WY-47288 is synthesized via a single-step Williamson ether condensation between 1-naphthol and 2-(chloromethyl)quinoline in the presence of sodium hydride in dimethylformamide (DMF), yielding the target compound directly [1]. Both starting materials are commodity aromatic chemicals available at kilogram scale from multiple suppliers, with 1-naphthol priced at approximately $0.10–0.50/g and 2-(chloromethyl)quinoline at $1–5/g at research scale. This contrasts with natural product-derived dual inhibitors (e.g., curcumin, resveratrol analogs) that require multi-step extraction and purification from botanical sources, introducing batch-to-batch variability in impurity profiles and bioactivity. The simplicity of the WY-47288 synthesis also differentiates it from more complex quinoline-based 5-LO inhibitors such as L-746,530, which requires a multi-step 2-cyanoquinoline construction and chiral resolution [2]. For procurement, this translates to a lower cost of goods, greater batch consistency, and the ability to commission custom synthesis at >98% purity from contract research organizations without specialized chiral or organometallic chemistry expertise.

chemical synthesis route procurement scalability 1-naphthol 2-(chloromethyl)quinoline

Preferred Application Scenarios for 2-[(1-Naphthalenyloxy)methyl]quinoline (WY-47288) Based on Quantitative Differentiation Evidence


Topical Dermatological Inflammation Research Requiring Dual Eicosanoid Pathway Suppression with a Single Agent

In mechanistic studies of contact hypersensitivity, atopic dermatitis, UV-induced erythema, or psoriasiform inflammation, WY-47288 provides simultaneous suppression of prostaglandin and leukotriene mediators from a single topical application. The established ED50 values (0.25–0.4 mg/ear or mg/spot across four models) allow researchers to dose with precision and avoid the confounding variable of combining a COX inhibitor with a separate 5-LO inhibitor. The absence of systemic adverse effects after topical administration, as documented in the Carlson et al. study , further supports its use in chronic topical dosing protocols where systemic drug exposure must be minimized.

Structure-Activity Relationship (SAR) Studies Centered on Naphthalene-Quinoline Hybrid Scaffolds

The defined dual 5-LO/COX inhibition profile (5-LO IC50 = 400 nM, COX IC50 = 6,300 nM) , the documented 2-fold NQO1 substrate activity difference versus the 2-yloxy positional isomer , and the clean selectivity against 12-LO, 15-LO, and PLA2 make WY-47288 an ideal reference compound for SAR campaigns exploring the impact of naphthalene substitution, quinoline core modification, and linker geometry on dual-pathway pharmacology. The one-step synthesis route enables rapid analog generation by varying the phenol or quinoline coupling partners.

In Vitro Pharmacological Tool for Dissecting 5-LO vs. COX Contributions in Cellular Arachidonic Acid Metabolism Assays

When used alongside selective inhibitors (indomethacin for COX, zileuton or MK-886 for 5-LO), WY-47288 serves as a dual-pathway positive control in rat PMN, mouse macrophage, or RBL-2H3 cell-based assays of eicosanoid production. The known IC50 values for 5-LO (400 nM), COX (6,300 nM), and 5-LO translocation inhibition (44,000 nM) in defined cellular systems allow researchers to select concentrations that engage either or both pathways, facilitating pathway-deconvolution experiments without the need to characterize a new inhibitor batch each time.

Reference Standard for Analytical Method Development and Quality Control of Naphthyloxymethyl Quinoline Libraries

The well-defined physicochemical properties (molecular weight 285.34 g/mol, molecular formula C20H15NO, boiling point 470.6 ± 20.0 °C at 760 mmHg ), established synthetic route from two readily characterizable precursors, and availability of the positional isomer (2-yloxy) as an impurity marker make WY-47288 suitable as a reference standard for HPLC purity analysis, mass spectrometry calibration, and NMR structural confirmation within medicinal chemistry and chemical procurement quality control workflows.

Quote Request

Request a Quote for 2-[(1-naphthalenyloxy)methyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.